molecular formula C10H13BrO B12061479 5-Bromo-2-adamantone

5-Bromo-2-adamantone

Cat. No.: B12061479
M. Wt: 229.11 g/mol
InChI Key: TXEWIOREYPSNRR-VZCHMASFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-adamantone is an organic compound belonging to the adamantane family. It is characterized by its unique tricyclic structure, which includes a bromine atom attached to the second carbon of the adamantane skeleton. This compound is known for its white crystalline solid form, with a melting point ranging from 200 to 202°C and a boiling point of approximately 360-361°C . It exhibits slight solubility in water and is primarily used in the synthesis of various organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-adamantone typically involves the bromination of 2-adamantanone. One common method includes the use of bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the adamantane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The bromination reaction is carefully monitored to prevent over-bromination and to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-adamantone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 2-adamantanone derivatives.

    Reduction Reactions: The carbonyl group in this compound can be reduced to form alcohol derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acid derivatives.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The precise mechanism of action for 5-Bromo-2-adamantone remains incompletely understood. it is postulated that the compound functions as a proton donor. By donating a proton to the substrate, this protonation reaction is believed to facilitate the formation of a wide range of organic compounds . The molecular targets and pathways involved in these reactions are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-adamantone is unique due to its bromine substitution, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research .

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

(1R,3S)-5-bromoadamantan-2-one

InChI

InChI=1S/C10H13BrO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2/t6?,7-,8+,10?

InChI Key

TXEWIOREYPSNRR-VZCHMASFSA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@@H](C2=O)CC1C3)Br

Canonical SMILES

C1C2CC3CC(C2)(CC1C3=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.